molecular formula C18H20N2O3S B2716364 (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone CAS No. 2034335-52-7

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone

Cat. No. B2716364
CAS RN: 2034335-52-7
M. Wt: 344.43
InChI Key: NKIXECMRDGXDAY-UHFFFAOYSA-N
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Description

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone, also known as DPTM, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the thiazepine family and has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Synthesis and Chemical Analysis

Synthesis Techniques : Research has focused on the synthesis of various chemical analogs through multi-step reactions, showcasing methodologies that could be applicable to the compound . For instance, novel N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups have been synthesized, indicating a broader interest in developing complex organic molecules with potential bioactive properties (Wang et al., 2015).

Structural Characterization : Advanced techniques like UV, IR, 1H, and 13C NMR spectroscopy, alongside high-resolution mass spectrometry, are employed for structural characterization and confirmation. Such detailed analyses are critical for understanding the chemical nature and potential reactivity of complex organic compounds (Shahana & Yardily, 2020).

Biological Activities

Anticancer Potential : Studies on compounds with similar structural features have evaluated their anticancer activity against various cancer cell lines. For example, thiomorpholine 1,1-dioxide-derived 1,2,3-triazole hybrids have been synthesized and shown potent anticancer activity, suggesting that related compounds might also possess therapeutic potential (Battula et al., 2017).

Antioxidant Properties : The search for novel antioxidants has led to the isolation and testing of phenylpropanoids from natural sources, demonstrating significant antioxidant activities. This indicates the ongoing interest in discovering and analyzing new compounds for their ability to scavenge reactive oxygen species (Nhiem et al., 2011).

Molecular Docking and Theoretical Studies

Molecular Docking : Computational approaches, including molecular docking studies, have been utilized to predict the interaction of synthesized compounds with biological targets. Such studies are essential for understanding the potential mechanisms of action and guiding the development of compounds with enhanced biological activities (Shahana & Yardily, 2020).

properties

IUPAC Name

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(2-methylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-14-16(8-5-10-19-14)18(21)20-11-9-17(24(22,23)13-12-20)15-6-3-2-4-7-15/h2-8,10,17H,9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIXECMRDGXDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone

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